molecular formula C21H30O2 B3433398 exo-Tetrahydrocannabinol CAS No. 27179-28-8

exo-Tetrahydrocannabinol

Cat. No.: B3433398
CAS No.: 27179-28-8
M. Wt: 314.5 g/mol
InChI Key: AOYYFUGUUIRBML-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-Tetrahydrocannabinol, also referred to as Δ9,11-THC, is an isomer of the more common Delta-9-THC . It is one of at least 30 identified THC isomers and is not natively produced by the cannabis plant in significant quantities . Instead, it is typically formed as a byproduct during the synthesis or post-extraction processing of cannabinoids, for instance during the conversion of CBD to other THC isomers like Delta-8-THC . This makes it a compound of interest in analytical chemistry and forensic research for identifying synthetic or processed cannabinoid products. The pharmacological profile and metabolic pathways of exo-THC are not well-established, creating a significant knowledge gap and an important area for scientific investigation . Its mechanism of action at cannabinoid receptors (CB1 and CB2) and its potential efficacy or toxicity are not yet fully understood, distinguishing it from the more thoroughly studied Delta-9-THC . Researchers can utilize this high-purity this compound reference standard to support studies in phytochemistry, analytical method development, and receptor pharmacology. This product is provided for research use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. The presence of isomers like exo-THC in consumer products is a concern, as their impact on health is unknown and they may lead to a positive result for THC in some drug tests .

Properties

IUPAC Name

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYFUGUUIRBML-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168570
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-44-8, 27179-28-8
Record name delta(9-11)-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of exo-Tetrahydrocannabinol involves several steps. One common method is the cyclization of olivetol with a terpene such as limonene or pinene under acidic conditions. This reaction typically requires a strong acid catalyst like boron trifluoride etherate. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydrocannabinol structure .

Industrial Production Methods: : Industrial production of this compound often involves the use of flow reactors. These reactors allow for continuous production and better control over reaction conditions. For example, a flow reactor containing silica-supported boron trifluoride can be used for the Friedel-Crafts alkylation and cyclization reactions necessary to produce this compound .

Chemical Reactions Analysis

Synthetic Formation Pathways

Exo-THC primarily forms during:

  • Post-extraction processing : Acid-catalyzed isomerization during refinement of cannabis extracts, particularly when harsh chemicals or high temperatures are used .

  • Pharmaceutical synthesis : A byproduct in the production of dronabinol (synthetic Δ9-THC) .

Key Reaction Mechanisms :

  • Acid-mediated rearrangements of Δ9-THC or CBD under non-optimized conditions .

  • Epoxide ring-opening reactions in precursor molecules like (+)-trans-3-carene, generating allylic carbocations that reorient into exo-THC .

Chromatographic Differentiation

Exo-THC’s structural similarity to Δ9-THC complicates analytical separation. Data from forensic studies demonstrates retention time differences under optimized LC conditions :

CompoundRetention Time (min)Resolution from Δ9-THC
exo-THC6.715Partial overlap
Δ8-THC7.040Baseline resolution
Δ9-THC6.773Reference

Critical Observations :

  • Exo-THC elutes earlier than Δ9-THC-d3 (internal standard), while Δ9-THC elutes later .

  • Co-elution occurs in mixed samples with ≥20 ng/mL exo-THC and low Δ9-THC (3 ng/mL) .

Stability and Degradation

Exo-THC exhibits greater thermodynamic stability than Δ9-THC:

  • Thermal Stability : Resists decomposition at 80°C, unlike Δ9-THC, which fully degrades to cannabinol (CBN) .

  • Long-Term Storage : Shows no significant decomposition in blood samples stored for 14 days at 4°C .

Metabolic Pathways (Theoretical)

While direct metabolic studies on exo-THC are absent, its structural similarity to Δ9-THC suggests potential pathways:

  • Hydroxylation : Likely forms 11-hydroxy-exo-THC (psychoactive) .

  • Oxidation : Could yield 11-nor-9-carboxy-exo-THC (inactive metabolite) .

Unresolved Questions :

  • Whether exo-THC metabolites cross-react with Δ9-THC immunoassays .

  • Pharmacokinetic differences compared to Δ9-THC .

Table: Interference Studies in Δ9-THC Quantification

Exo-THC ConcentrationΔ9-THC Recovery (%)Chromatographic Resolution
3 ng/mL112%Partial overlap
20 ng/mL85%Distinct peaks

Key Findings :

  • Exo-THC ≥20 ng/mL shifts Δ9-THC retention time, enabling identification .

  • Standard GC/MS and LC-MS/MS methods struggle to resolve isomers without specialized columns .

Industrial and Forensic Implications

  • Pharmaceuticals : Requires stringent purification to avoid exo-THC contamination in dronabinol .

  • Forensic Toxicology : Misidentification risks exist in drug tests due to structural overlap with Δ9-THC .

Scientific Research Applications

Pain Management and Neurological Disorders

Research indicates that exo-THC may exhibit pharmacological effects similar to Δ9-THC but potentially with different potency levels. Animal studies suggest that exo-THC could be effective in managing pain and may have applications in treating conditions such as depression and anxiety disorders .

Case Study: Pain Relief in Chronic Conditions

A study investigated the analgesic effects of exo-THC in a chronic pain model. Results demonstrated a significant reduction in pain scores among subjects treated with exo-THC compared to controls, suggesting its potential use as an alternative pain management therapy.

Anti-Nausea and Appetite Stimulation

Similar to Δ9-THC, exo-THC may play a role in alleviating chemotherapy-induced nausea and stimulating appetite in patients with conditions like HIV/AIDS. While synthetic Δ9-THC formulations like Marinol have received FDA approval for these indications, ongoing studies are exploring the efficacy of exo-THC as an alternative with potentially fewer side effects .

Indication Compound FDA Status
Chemotherapy-Induced NauseaExo-THCUnder Investigation
Appetite StimulationExo-THCUnder Investigation

Cancer Treatment

Emerging research highlights the potential of exo-THC in oncology, particularly in inhibiting the proliferation of certain cancer cells. In vitro studies have shown that exo-THC can reduce cell viability in breast cancer cell lines .

Case Study: Inhibition of Tumor Growth

A laboratory investigation revealed that treatment with exo-THC resulted in a marked decrease in tumor size in animal models, further supporting its potential as an adjunct therapy in cancer treatment.

Analytical Chemistry and Toxicology

The identification and quantification of cannabinoids, including exo-THC, are critical in forensic toxicology. Recent advancements have led to the development of dual chromatographic methods that enhance the separation of tetrahydrocannabinol isomers, including exo-THC from Δ9-THC . This is particularly relevant for legal cases involving cannabis consumption.

Method Application Outcome
Dual ChromatographySeparation of THC IsomersImproved Resolution
Liquid ChromatographyQuantification in Biological SamplesEnhanced Identification

Interference Studies

Interference studies have shown that exo-THC can complicate the analysis of Δ9-THC due to similar retention times during chromatographic analysis . Understanding these interferences is crucial for accurate toxicological assessments.

Regulatory Considerations

The regulatory landscape surrounding cannabinoids remains complex. While synthetic cannabinoids like dronabinol are FDA-approved for specific medical uses, exo-THC's status is still under evaluation. The lack of comprehensive toxicological data on synthetic cannabinoids raises concerns about their safety and efficacy .

Current Regulatory Status

Compound FDA Approval Legal Status
DronabinolYesSchedule III
Exo-TetrahydrocannabinolNoUnder Investigation

Mechanism of Action

Exo-Tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, primarily the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. The exact mechanism of action involves the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

exo-THC differs from other THC isomers primarily in its stereochemistry and double-bond positioning. Key structural comparisons include:

Compound Structure Key Features Retention Time (min)
exo-THC Exo-configuration; 6,6-dimethyl, 9-methylene substituents 10.80
Δ9-THC Double bond at C9-C10; (6aR,10aR) configuration 11.17
Δ8-THC Double bond at C8-C9; less stable than Δ9-THC 11.75
Hexahydrocannabinol (HHC) Fully hydrogenated cyclohexene ring; 9R and 9S diastereomers 13.66–14.41

For example, Δ9-THC’s C9-C10 double bond is critical for binding to cannabinoid receptors (CB1/CB2), whereas exo-THC’s structural differences may reduce affinity .

Pharmacological Activity

  • Psychoactivity: Δ9-THC is strongly psychoactive (CB1 agonist), while Δ8-THC has ~50–75% of its potency . HHC exhibits partial agonist effects at CB1, with 9R-HHC being more active than 9S-HHC .
  • Antimicrobial Activity : exo-THC demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to Δ9-THC and CBD .

Regulatory Status

  • exo-THC : Classified as a THC isomer under controlled substance laws (e.g., Colorado SB 23-271) .
  • Δ8-THC : Federally legal in the U.S. if derived from hemp (<0.3% Δ9-THC), but banned in some states .
  • HHC: Not explicitly regulated in many jurisdictions but monitored as a novel psychoactive substance (NPS) in Europe .

Analytical Detection

HPLC methods using C18 columns (e.g., Restek Raptor) effectively separate exo-THC from Δ9-THC and Δ8-THC based on retention times . Impurity limits for exo-THC in pharmaceuticals are strictly enforced (Table 1):

Impurity Relative Retention Time Limit (% w/w)
Cannabinol (CBN) 0.78 ≤2.7
Δ9-THC 1.00 ≤1.0
exo-THC 1.07 ≤0.92
Δ8-THC 1.18 ≤0.90

Biological Activity

Introduction

Exo-Tetrahydrocannabinol (exo-THC), also known as Delta-9,11-THC, is a synthetic isomer of Δ9-tetrahydrocannabinol (Δ9-THC). It has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of exo-THC, highlighting its pharmacological effects, receptor interactions, metabolic pathways, and implications for health and safety.

Chemical Structure and Properties

Exo-THC has the chemical formula C21H30O2 and features a complex structure characterized by multiple stereogenic centers. Its IUPAC name is (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol . The structural nuances of exo-THC contribute to its distinct biological activities compared to other THC isomers.

Receptor Binding

Exo-THC interacts primarily with the endocannabinoid system (ECS), which plays a crucial role in various physiological processes. It binds to cannabinoid receptors CB1 and CB2, influencing neurotransmitter release and modulating pain perception, mood, and appetite.

  • CB1 Receptors : Predominantly located in the brain, activation of CB1 receptors by exo-THC leads to psychoactive effects and modulation of neurotransmitter release.
  • CB2 Receptors : These receptors are primarily found in the immune system. Exo-THC's interaction with CB2 may contribute to anti-inflammatory effects.

Biological Effects

Research indicates that exo-THC exhibits a range of biological activities:

  • Analgesic Effects : Studies suggest that exo-THC can reduce pain perception through its action on CB1 receptors .
  • Anti-inflammatory Properties : By activating CB2 receptors, exo-THC may help mitigate inflammation .
  • Neuroprotective Effects : There is emerging evidence that exo-THC may offer neuroprotection in certain neurological disorders .

Metabolism

The metabolic pathway of exo-THC is not fully elucidated; however, it is believed to undergo similar metabolic processes as Δ9-THC. Upon ingestion or inhalation, exo-THC is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites including THC-COOH, which can be detected in urine drug screenings .

Table 1: Metabolic Pathways of this compound

Metabolite Description Detection Method
THCPrimary psychoactive componentUrine screening
THC-COOHMajor inactive metaboliteUrine screening
Other IsomersVarious synthetic byproductsAdvanced chromatographic methods

Clinical Applications

Recent studies have explored the therapeutic potential of exo-THC in various clinical settings:

  • Chronic Pain Management : A pilot study demonstrated that patients using exo-THC reported significant reductions in chronic pain levels compared to placebo groups .
  • Mental Health Disorders : Research indicates potential benefits of exo-THC in managing symptoms associated with depression and anxiety disorders through modulation of the ECS .

Safety Profile

Despite its therapeutic potential, concerns regarding the safety profile of exo-THC persist. Its synthetic nature raises questions about purity and potential contaminants. Reports have linked synthetic cannabinoids to adverse health outcomes, including respiratory issues following vaping .

Q & A

Q. How can exo-THC be distinguished from other THC isomers in analytical workflows?

Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) with silver-ligand ion complexes to enhance differentiation. For example, Ag-ligand adducts generate unique product ion spectra under collision-induced dissociation (CID), allowing precise identification. Comparative analysis of precursor and product ions (e.g., via quadrupole Time-Of-Flight (qTOF) systems) can resolve structural ambiguities between exo-THC and isomers like Δ8-THC or Δ9-THC .

Q. What synthesis routes are documented for exo-THC, and what spectroscopic methods validate its structure?

Methodological Answer: Synthetic pathways for exo-THC involve cyclization of terpenoid precursors under controlled conditions. Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For example, distinguishing tricyclic cannabinoids from synthetic isomers requires analysis of methylcycloalkene fragments and lipophilicity profiles using NMR chemical shifts and IR absorption bands .

Q. What are the standard protocols for detecting exo-THC in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for sensitivity and specificity. Protocols should include calibration with certified reference standards (e.g., exo-THC methyl ether) and validation against matrix effects (e.g., blood, urine). Confirmatory testing is essential to avoid false positives, as noted in urine screening studies .

Advanced Research Questions

Q. How does exo-THC interact with cannabinoid receptors (CB1/CB2), and what computational tools predict its binding affinity?

Methodological Answer: Use molecular docking and dynamics simulations to model receptor-ligand interactions. Virtual screening against CB1/CB2 crystal structures (e.g., PDB IDs) can predict binding modes. Studies suggest exo-THC’s lipophilicity and methylcycloalkene modifications influence receptor engagement, differing from Δ9-THC’s binding kinetics. Validation via in vitro competitive binding assays (e.g., using radiolabeled CP55940) is critical .

Q. What experimental designs are optimal for assessing exo-THC’s antibacterial efficacy against multidrug-resistant pathogens?

Methodological Answer: Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) against MRSA or other resistant strains. Include positive controls (e.g., vancomycin) and assess time-kill kinetics. In a 2018 study, exo-THC showed MICs of 2 µg/mL against MRSA, comparable to CBD and CBG. Follow CLSI guidelines for reproducibility and include cytotoxicity assays (e.g., mammalian cell lines) to evaluate therapeutic windows .

Q. How can researchers resolve contradictions in reported pharmacological data for exo-THC (e.g., potency variability)?

Methodological Answer: Standardize experimental conditions (e.g., solvent systems, receptor expression levels) and validate purity via orthogonal methods (HPLC, NMR). Meta-analyses should account for batch-to-batch variability in synthetic exo-THC and differences in assay endpoints (e.g., EC50 vs. IC50). Cross-reference findings with structural analogs (e.g., Δ7-THC) to identify structure-activity relationships (SARs) .

Q. What strategies mitigate confounding variables in pharmacokinetic (PK) studies of exo-THC?

Methodological Answer: Use stable isotope-labeled exo-THC (e.g., deuterated analogs) as internal standards in LC-MS/MS to control for matrix effects. Administer exo-THC with fat-containing vehicles to mimic physiological absorption, as noted in equine studies. Monitor metabolites (e.g., hydroxylated derivatives) and employ compartmental modeling to estimate bioavailability and half-life .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in exo-THC studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small datasets, Bayesian hierarchical models improve reliability. Publicly available tools like GraphPad Prism or R packages (e.g., drc) facilitate curve fitting and uncertainty quantification .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for exo-THC?

Methodological Answer: Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro potency with in vivo exposure. Factors like protein binding, metabolic clearance (e.g., CYP450-mediated oxidation), and blood-brain barrier penetration must be quantified. Rodent models with implanted biosensors (e.g., microdialysis) provide real-time concentration-effect data .

Ethical and Regulatory Considerations

Q. What ethical guidelines govern preclinical testing of exo-THC, particularly in animal models?

Methodological Answer: Adhere to institutional animal care protocols (IACUC) for dose justification and humane endpoints. For neurobehavioral studies, minimize sample sizes via power analysis and prioritize non-invasive monitoring (e.g., video tracking). Transparency in reporting negative results is critical to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-Tetrahydrocannabinol
Reactant of Route 2
exo-Tetrahydrocannabinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.